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molecular formula C11H13NO5 B8364569 diethyl pyridine-2,3-dicarboxylate-N-oxide

diethyl pyridine-2,3-dicarboxylate-N-oxide

Cat. No. B8364569
M. Wt: 239.22 g/mol
InChI Key: CXIDQGKWCOZHJT-UHFFFAOYSA-N
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Patent
US05334576

Procedure details

A mixture of 75.6 g of diethyl pyridine-2,3-dicarboxylate-N-oxide and 150 mL of phosphorous oxychloride is warmed slowly in a large reaction vessel equipped with a reflux condenser and gas scrubber. Caution: exothermic reaction! At about 70°, an exothermic reaction ensues with vigorous liberation of hydrogen chloride gas. The reaction is heated at reflux after the exotherm subsides for an additional hour. The reaction is cooled and concentrated in vacuo to a syrup. This material is dissolved in methylene chloride, washed cautiously with saturated sodium bicarbonate, dried and concentrated in vacuo to give the desired product as an oil. An analytical sample is obtained by chromatography on silica gel using 2:1 petroleum ether-ether as eluant to give the product as a colorless oil.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:2]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13].[ClH:18]>P(Cl)(Cl)(Cl)=O>[Cl:18][C:6]1[N:1]=[C:2]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
75.6 g
Type
reactant
Smiles
[N+]1(=C(C(=CC=C1)C(=O)OCC)C(=O)OCC)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed slowly in a large reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
Caution: exothermic reaction
CUSTOM
Type
CUSTOM
Details
At about 70°, an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux after the exotherm subsides for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a syrup
DISSOLUTION
Type
DISSOLUTION
Details
This material is dissolved in methylene chloride
WASH
Type
WASH
Details
washed cautiously with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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